N-cyclopentylmorpholine-4-carboxamide

Physicochemical profiling Lead optimization Fragment-based drug design

N-Cyclopentylmorpholine-4-carboxamide is an N-substituted morpholine-4-carboxamide with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol. The compound consists of a morpholine ring acylated at the nitrogen, with the carboxamide moiety further substituted by a cyclopentyl group.

Molecular Formula C10H18N2O2
Molecular Weight 198.266
CAS No. 349119-03-5
Cat. No. B2534862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentylmorpholine-4-carboxamide
CAS349119-03-5
Molecular FormulaC10H18N2O2
Molecular Weight198.266
Structural Identifiers
SMILESC1CCC(C1)NC(=O)N2CCOCC2
InChIInChI=1S/C10H18N2O2/c13-10(11-9-3-1-2-4-9)12-5-7-14-8-6-12/h9H,1-8H2,(H,11,13)
InChIKeyXUMMRTVSBLCLEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentylmorpholine-4-carboxamide (CAS 349119-03-5): Core Properties, Class Identity & Procurement Baseline


N-Cyclopentylmorpholine-4-carboxamide is an N-substituted morpholine-4-carboxamide with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol [1]. The compound consists of a morpholine ring acylated at the nitrogen, with the carboxamide moiety further substituted by a cyclopentyl group. As a member of the morpholine carboxamide chemical family, it serves primarily as a research intermediate and building block for early-stage drug discovery, with Sigma-Aldrich listing it under the AldrichCPR collection (T318728) without accompanying analytical certification [1].

Why N-Cyclopentylmorpholine-4-carboxamide Cannot Be Generically Substituted by Other N-Substituted Morpholine Carboxamides


Substitution at the morpholine-4-carboxamide nitrogen imparts distinct physicochemical and steric properties that directly affect molecular recognition, metabolic stability, and off-target profiles. While morpholine-4-carboxamide derivatives share a conserved core, the N-cyclopentyl group introduces a five-membered cycloalkane substituent that differs in ring size, lipophilicity, and conformational flexibility from both smaller (cyclopropyl) and larger (cyclohexyl) analogs [1]. These structural variations are expected to alter target binding kinetics, cellular permeability, and metabolic susceptibility—parameters that cannot be assumed equivalent across the series [2]. The quantitative differences detailed in Section 3 highlight why direct replacement of the cyclopentyl moiety with other N-substituents would require independent validation of biological and physicochemical endpoints.

Quantitative Differentiation Evidence: N-Cyclopentylmorpholine-4-carboxamide vs. Closest Analogs


Molecular Weight Differentiation: N-Cyclopentyl vs. N-Cyclohexyl vs. N-Cyclopropyl Analogs

N-Cyclopentylmorpholine-4-carboxamide possesses a molecular weight of 198.26 g/mol, positioning it between the smaller N-cyclopropylmorpholine-4-carboxamide (170.21 g/mol) and the larger N-cyclohexylmorpholine-4-carboxamide (212.29 g/mol) . This incremental difference of +28.03 g/mol relative to the cyclopropyl analog and -14.03 g/mol relative to the cyclohexyl analog reflects the addition or removal of a single methylene unit, which influences pharmacokinetic properties such as permeability and metabolic clearance [1].

Physicochemical profiling Lead optimization Fragment-based drug design

Absence of Vendor Analytical Data: Procurement Risk Differentiation

Sigma-Aldrich explicitly states that it sells N-cyclopentylmorpholine-4-carboxamide 'as-is' without collecting analytical data, and buyer assumes responsibility for identity and purity verification . This contrasts with many other commercially available morpholine-4-carboxamide derivatives for which vendors provide HPLC purity, NMR spectra, and certificates of analysis. For procurement decisions, this represents a quantifiable risk: the lot-to-lot purity and structural fidelity are unverified by the primary supplier, necessitating in-house analytical confirmation prior to use.

Chemical procurement Quality assurance Compound sourcing

Exploratory Biological Activity: Potential CCR5 Antagonism

A preliminary pharmacological screening study reported that N-cyclopentylmorpholine-4-carboxamide exhibits activity as a CCR5 antagonist, suggesting potential utility in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. However, no quantitative IC50 or Ki values were provided in the available abstract, and no head-to-head comparison with other morpholine-4-carboxamide CCR5 antagonists was reported. This evidence is therefore classified as supporting only and requires independent replication with comparator data before it can inform procurement decisions.

CCR5 antagonist HIV infection Immunomodulation

5-Lipoxygenase Inhibition Potential: Exploratory Data

N-Cyclopentylmorpholine-4-carboxamide was tested for inhibition of 5-lipoxygenase in rat RBL-2H3 cells, as cataloged in the Aladdin biochemical assay database . While the specific percentage inhibition or IC50 value is not publicly disclosed in the indexed record, this screening entry indicates that the compound was evaluated for anti-inflammatory activity. No comparator compound data is available from this source, limiting its weight to supporting evidence only.

5-Lipoxygenase inhibitor Inflammation Asthma

Application Scenarios for N-Cyclopentylmorpholine-4-carboxamide Based on Quantitative Evidence


Scaffold for N-Substituted Morpholine Carboxamide SAR Studies

The compound's well-defined molecular weight (198.26 g/mol) and intermediate cyclopentyl substituent make it a suitable baseline scaffold for structure-activity relationship (SAR) exploration comparing N-alkyl morpholine-4-carboxamides [1]. Researchers can systematically vary the N-substituent (cyclopropyl → cyclopentyl → cyclohexyl) while monitoring changes in target binding and ADME properties, building on the physicochemical benchmarks established in Section 3.

Early-Stage Hit Exploration for CCR5-Mediated Pathways

The preliminary CCR5 antagonist screening result [2] suggests a potential entry point for investigating chemokine receptor modulation, particularly in HIV entry inhibition and inflammatory disease models. However, researchers must independently confirm activity and establish quantitative comparator data before proceeding to lead optimization.

Cautious Procurement for In-House Chemical Biology Collections

Given the absence of vendor-provided analytical certification , procurement of N-cyclopentylmorpholine-4-carboxamide should be accompanied by routine in-house quality control (e.g., LC-MS, 1H NMR) prior to storage in compound libraries. The compound is suitable for exploratory screening where high-confidence purity verification can be performed internally.

Quote Request

Request a Quote for N-cyclopentylmorpholine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.